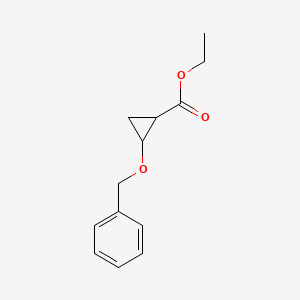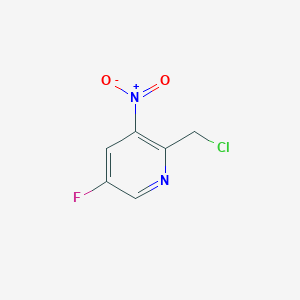
2-(Chloromethyl)-5-fluoro-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-fluoro-3-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, fluoro, and nitro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoro-3-nitropyridine typically involves the chloromethylation of 5-fluoro-3-nitropyridine. One common method includes the reaction of 5-fluoro-3-nitropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include steps for the purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-fluoro-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Reduction: The major product is 2-(Aminomethyl)-5-fluoro-3-nitropyridine.
Oxidation: Oxidation products depend on the specific conditions but may include pyridine derivatives with oxidized functional groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-fluoro-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-fluoro-3-nitropyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The nitro group may also contribute to the compound’s reactivity and biological effects through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-5-fluoropyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
2-(Chloromethyl)-3-nitropyridine: Similar structure but without the fluoro group, affecting its electronic properties and reactivity.
5-Fluoro-3-nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-5-fluoro-3-nitropyridine is unique due to the presence of all three substituents (chloromethyl, fluoro, and nitro) on the pyridine ring
Propiedades
Fórmula molecular |
C6H4ClFN2O2 |
|---|---|
Peso molecular |
190.56 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-fluoro-3-nitropyridine |
InChI |
InChI=1S/C6H4ClFN2O2/c7-2-5-6(10(11)12)1-4(8)3-9-5/h1,3H,2H2 |
Clave InChI |
IBKNKGKKLZQOMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


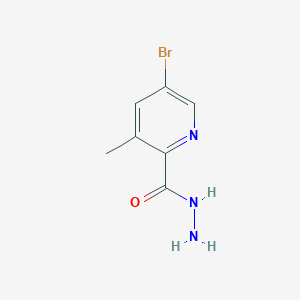
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)

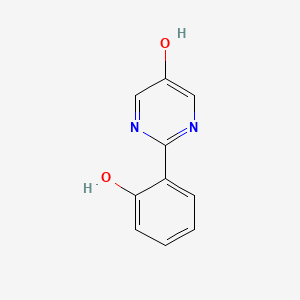
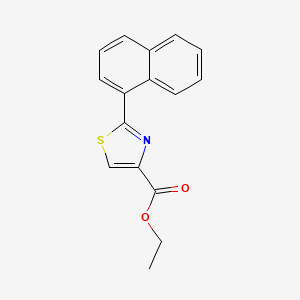
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
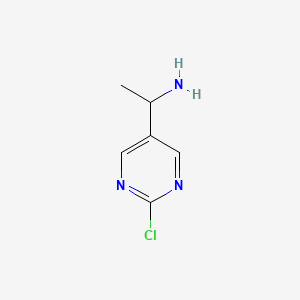
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
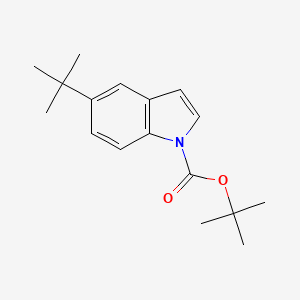
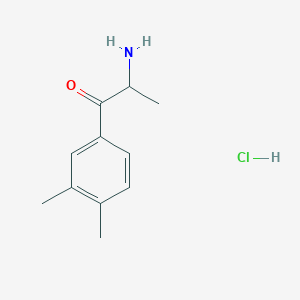
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
